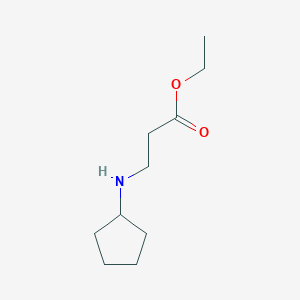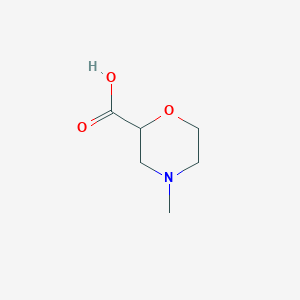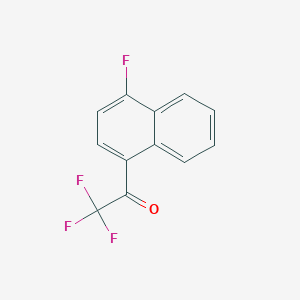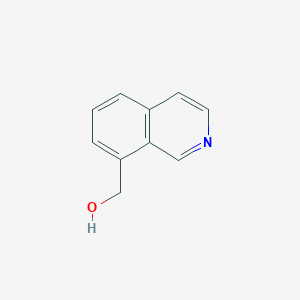
1-(2-Chloro-4-methoxyphenyl)propan-2-one
Übersicht
Beschreibung
The compound "1-(2-Chloro-4-methoxyphenyl)propan-2-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety and are known for their potential pharmacological properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties of such molecules.
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde. For instance, compounds similar to "1-(2-Chloro-4-methoxyphenyl)propan-2-one" have been synthesized using related acetophenones and aldehydes in ethanol, followed by characterization using techniques such as FT-IR, NMR, and X-ray diffraction . These methods confirm the molecular structure and purity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is confirmed using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . The geometrical parameters obtained from XRD studies are often in agreement with those calculated using density functional theory (DFT) methods .
Chemical Reactions Analysis
Chalcone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The α,β-unsaturated ketone moiety is particularly reactive and can participate in additional cyclization reactions, as observed in the polarographic studies of related compounds . The electrophilic carbon of the carbonyl group and the nucleophilic sites on the molecule can be identified through molecular electrostatic potential (MEP) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The vibrational frequencies of these compounds are studied using FT-IR and Raman spectroscopy, and the electronic properties are analyzed through HOMO-LUMO energy calculations . The hyperpolarizability values indicate the non-linear optical (NLO) properties of these molecules . Additionally, the antimicrobial activities of these compounds are evaluated, showing moderate activity against selected pathogens .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiradical Activity
1-(2-Chloro-4-methoxyphenyl)propan-2-one and its derivatives have been noted for their antimicrobial and antiradical activities. For instance, (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which can be synthesized from compounds like 1-(2-Chloro-4-methoxyphenyl)propan-2-one, have shown antimicrobial activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds also exhibit antioxidant properties, although they are less potent compared to certain types of beta blockers (Čižmáriková et al., 2020).
Spectroscopic and Quantum Chemical Studies
Compounds like 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol have been characterized using quantum chemical methods and vibrational spectral techniques. These studies not only provide insights into the structure of these compounds but also reveal their biological functions, including antimicrobial activities and potential interactions with different proteins (Viji et al., 2020).
Photocyclization and Synthesis of Flavones
1-(2-Chloro-4-methoxyphenyl)propan-2-one derivatives have been used in photocyclization processes. These processes lead to the synthesis of flavones, a class of compounds known for various biological activities. The nature of substituents on the phenyl ring significantly influences the reaction pathway and the products formed (Košmrlj & Šket, 2007).
Synthesis of Bioactive Molecules
The structural framework of 1-(2-Chloro-4-methoxyphenyl)propan-2-one is versatile and allows for the synthesis of various bioactive molecules. These molecules exhibit a range of activities, including antioxidant, anti-inflammatory, and gastroprotector activities. This highlights the compound's significance in the synthesis of pharmacologically relevant molecules (Freire et al., 2005).
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUFTQGHJLCNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274359 | |
| Record name | 1-(2-Chloro-4-methoxyphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methoxyphenyl)propan-2-one | |
CAS RN |
16817-45-1 | |
| Record name | 1-(2-Chloro-4-methoxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-methoxyphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)
![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)




